molecular formula C8H10N2S B13064154 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine

2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine

Cat. No.: B13064154
M. Wt: 166.25 g/mol
InChI Key: BAIRYWPDDHELEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine: is a heterocyclic compound with a fused pyridine and thiazepine ring system. Its chemical structure consists of a six-membered thiazepine ring fused to a five-membered pyridine ring. The compound exhibits interesting properties due to its unique ring structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine. One common approach involves the reaction of appropriate precursors, such as thiazepine derivatives or pyridine derivatives, under specific conditions. For example, the reaction of 3-amino-3-thioxopropanamide with ethyl acetoacetate leads to the formation of an intermediate, which subsequently reacts with α-haloketones to yield the desired compound .

Industrial Production Methods:: While industrial-scale production methods are less common, researchers continue to explore efficient and scalable approaches for synthesizing this compound. Microwave-assisted synthesis has been investigated as a rapid and effective method for obtaining this compound .

Chemical Reactions Analysis

Reactivity:: 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases.

Major Products:: The specific products formed depend on the reaction conditions. For instance, benzoylation of 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones leads to the formation of dibenzoate derivatives .

Scientific Research Applications

Chemistry:: Researchers study the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique ring system makes it an intriguing target for further investigation.

Biology and Medicine:: Although limited, studies have explored the biological activity of 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine. Its potential as a pharmacophore or scaffold for drug development warrants further exploration.

Industry:: Applications in industry remain speculative, but the compound’s structural features may find utility in materials science or catalysis.

Mechanism of Action

The exact mechanism by which 2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine exerts its effects remains an area of active research. Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

While there are no direct analogs, researchers often compare this compound with related heterocycles, such as pyridines, thiazepines, and oxazepines. Its unique fusion of pyridine and thiazepine rings sets it apart from other compounds in this class.

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-f][1,4]thiazepine

InChI

InChI=1S/C8H10N2S/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2

InChI Key

BAIRYWPDDHELEO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(CN1)C=CC=N2

Origin of Product

United States

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